N-isopropyl-N-methylformamide

Description

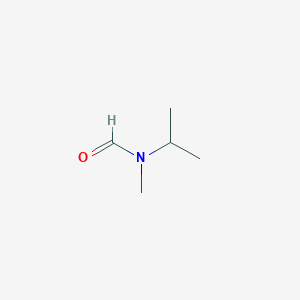

N-Isopropyl-N-methylformamide is a tertiary formamide derivative characterized by an isopropyl group and a methyl group attached to the nitrogen atom of the formamide backbone. This structural configuration imparts significant steric and electronic effects, influencing its chemical behavior, particularly in isomer stability and intermolecular interactions.

Key properties of this compound include its pronounced steric hindrance due to the bulky isopropyl group, which restricts rotational freedom around the amide bond. This steric effect, combined with electronic contributions from the carbonyl group, modulates the stability of its trans and cis isomers. Studies have shown that the trans isomer is favored in this compound, a phenomenon attributed to the interplay of steric strain and n→π* electronic interactions between the carbonyl oxygen and adjacent substituents .

Properties

IUPAC Name |

N-methyl-N-propan-2-ylformamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(2)6(3)4-7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTLKYRAZWGBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Reaction of Isopropylamine with Methyl Formate:

- Equation:

CH3NH2+HCOOCH3→HCONHCH3+CH3OH

Reaction: Isopropylamine reacts with methyl formate to produce N-isopropyl-N-methylformamide and methanol.

Conditions: This reaction typically occurs under mild conditions, often at room temperature, and does not require a catalyst.

- Equation:

-

Transamidation of Formamide:

- Reaction: Formamide reacts with isopropylamine to produce this compound and ammonia.

- Conditions: This reaction can be carried out at elevated temperatures to facilitate the transamidation process.

- Equation:

HCONH2+CH3NH2→HCONHCH3+NH3

Industrial Production Methods:

- The industrial production of this compound typically involves the reaction of isopropylamine with methyl formate due to its simplicity and high yield. The process is carried out in large reactors with controlled temperature and pressure to ensure optimal production efficiency.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

- N-isopropyl-N-methylformamide can undergo oxidation reactions to form corresponding amides and other oxidation products.

- Reagents and Conditions: Common oxidizing agents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.

- Major Products: Oxidation typically results in the formation of N-isopropylformamide and other oxidized derivatives.

-

Reduction:

- This compound can be reduced to form corresponding amines.

- Reagents and Conditions: Common reducing agents include lithium aluminum hydride and sodium borohydride.

- Major Products: Reduction results in the formation of N-isopropyl-N-methylamine.

-

Substitution:

- This compound can undergo substitution reactions where the formamide group is replaced by other functional groups.

- Reagents and Conditions: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

- Major Products: Substitution reactions yield various substituted amides and other derivatives.

Scientific Research Applications

Chemistry:

- N-isopropyl-N-methylformamide is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.

Biology:

- This compound is used in the study of enzyme-catalyzed reactions involving formamides and their derivatives.

Medicine:

- This compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry:

- It is used as a solvent and intermediate in the production of various chemicals, including agrochemicals and specialty chemicals.

Mechanism of Action

- The mechanism of action of N-isopropyl-N-methylformamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The formamide group can participate in hydrogen bonding with various biological molecules, influencing their structure and function. The isopropyl and methyl groups provide steric hindrance, affecting the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Formamide Derivatives

Electronic Contributions

The n→π* interaction, a non-covalent electronic effect between the lone pair of the carbonyl oxygen (n) and the antibonding π* orbital of the adjacent carbonyl group, is a critical determinant of isomer stability. In this compound, this interaction is strengthened by the electron-donating isopropyl group, which enhances electron density on the carbonyl oxygen. This contrasts with simpler formamides like DMF, where weaker n→π* interactions result in less pronounced trans isomer preference .

Solvent and Reactivity Profiles

This property may limit its utility in reactions requiring strong solvation of ions but could enhance selectivity in sterically demanding reactions, such as N-acylations (as seen in , where DMF facilitated N-alkylation) .

Research Implications

The unique steric and electronic profile of this compound makes it a valuable model for studying isomerization kinetics and non-covalent interactions in amides. Its comparison with DMF and amide 1 underscores the nuanced balance between steric effects and electronic contributions in determining molecular conformation. Further studies quantifying Ktrans/cis values and computational analyses of n→π* interaction strengths would deepen understanding of these phenomena.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.